GSK3395879

Description

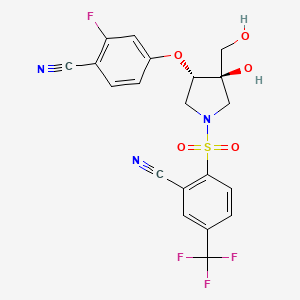

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3R,4S)-4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYCYIKGBWRQBC-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@](CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Gsk3395879: a Preclinical Probe for Trpv4 Antagonism

Genesis and Medicinal Chemistry Development

The development of GSK3395879 emerged from a dedicated effort to identify potent and selective antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel. This process involved the discovery of a novel chemical scaffold and its subsequent refinement through rigorous medicinal chemistry strategies.

Discovery of Pyrrolidine (B122466) Sulfonamide Chemotype

The foundation of this compound lies in the discovery of a novel pyrrolidine sulfonamide chemotype. This series of TRPV4 antagonists was developed through the strategic modification of a previously reported TRPV4 inhibitor. figshare.com During routine structure-activity relationship (SAR) studies aimed at optimizing the initial inhibitor, a minor regio-isomeric side product was identified. figshare.com This unexpected byproduct presented a new chemical template that, upon further investigation, proved to be a promising starting point for developing highly potent compounds centered on a novel pyrrolidine diol core. figshare.com

Structure-Activity Relationship (SAR) Optimization Strategies

Following the identification of the pyrrolidine sulfonamide core, researchers employed extensive SAR analysis to refine the molecule's properties. figshare.com SAR is a fundamental process in drug discovery that systematically alters a compound's chemical structure to observe the resulting changes in biological activity, thereby identifying which molecular features are critical for efficacy. patsnap.comsemanticscholar.orgpatsnap.com The primary goals of this optimization phase were to enhance potency against the TRPV4 target and improve pharmacokinetic characteristics. figshare.com

Modifications for Enhanced Potency and Selectivity

To improve the compound's activity, several modifications to the core structure were implemented. A key strategy involved increasing the structural rigidity of the molecule. figshare.com By introducing conformational constraints, the molecule is pre-organized into a shape that is more complementary to the binding site on the TRPV4 protein. This approach is designed to maximize the potency of the compound. researchgate.net Further enhancements in potency were achieved through focused SAR studies on the sulfonamide substituent of the molecule. figshare.com These systematic modifications are crucial for distinguishing which molecular changes improve target specificity, leading to safer and more effective drug candidates. patsnap.comnih.gov

Molecular Pharmacology of this compound

The molecular pharmacology of this compound defines its interaction with its biological target at a molecular level, characterizing its affinity, selectivity, and mechanism of action.

High Affinity and Selective Antagonism of Human TRPV4

This compound is a potent and selective antagonist of the human TRPV4 ion channel. adooq.commedchemexpress.com The TRPV4 channel is a non-selective cation channel that can be activated by various stimuli, including heat, hypotonicity, and mechanical stress, leading to an influx of calcium ions. nih.govplos.org this compound demonstrates high-affinity binding to this target, effectively blocking its activation.

Detailed in vitro assays have quantified the potency of this antagonism. These studies confirm that this compound is a valuable tool compound for the scientific investigation of TRPV4 biology. figshare.com

Potency of this compound

| Target | Measurement | Value |

| Human TRPV4 | IC50 | 1 nM |

This table shows the half-maximal inhibitory concentration (IC50) of this compound against the human Transient Receptor Potential Vanilloid-4 (TRPV4) channel, as determined by in vitro assays. adooq.commedchemexpress.com

Preclinical Efficacy Studies of Gsk3395879 in Relevant Disease Models

In Vivo Proof-of-Concept in Rodent Models

GSK3395879 has demonstrated robust efficacy in a rat model of TRPV4-mediated pulmonary edema. sci-hub.senih.govresearchgate.netresearchgate.netrsc.orgnih.gov An established in vivo pharmacokinetic/pharmacodynamic (PK/PD) model was utilized to assess its therapeutic potential. sci-hub.se In this model, pulmonary edema was induced in Sprague-Dawley rats through a 10-minute intravenous infusion of the potent TRPV4 agonist, GSK1016790A. sci-hub.se The efficacy of this compound in inhibiting the development of this agonist-induced pulmonary edema confirms its mechanism of action as a TRPV4 antagonist in a live animal model. sci-hub.senih.govdcchemicals.com The primary endpoint for efficacy in this model was the measurement of lung wet weight normalized to the rat's body weight (LW/BW), a direct indicator of fluid accumulation in the lungs. sci-hub.se

The successful demonstration of this compound in reducing pulmonary edema has significant implications for its use in heart failure models. sci-hub.senih.govresearchgate.netresearchgate.netresearchgate.net Pulmonary edema is a critical complication of heart failure, and preclinical studies suggest that inhibiting TRPV4 channels could be a valuable therapeutic strategy. researchgate.netresearchgate.net this compound is considered an advanced lead compound for the development of new medicines for heart failure, primarily due to its demonstrated ability to cause the abolition of pulmonary edema associated with heart failure in preclinical settings. sci-hub.senih.govnih.govresearchgate.netresearchgate.net The compound's efficacy in these models highlights its potential to address lung congestion linked to both acute and chronic heart failure. sci-hub.se

Pharmacodynamic Evaluation in Animal Studies

The pharmacodynamic effects of this compound were evaluated in the agonist-challenge rat model. The key efficacy endpoints measured to determine the compound's activity were the reduction in lung wet weight to body weight ratio (LW/BW) and the effect on mean arterial pressure (MAP). sci-hub.se The TRPV4 agonist GSK1016790A was administered at a dose of 10 μg/kg/min to induce the pathological effects. sci-hub.se The ability of this compound to counteract these effects serves as the primary measure of its in vivo potency and efficacy.

Table 1: Efficacy Endpoints in Preclinical Rat Model

| Parameter | Description | Role in Efficacy Assessment |

| Lung Wet Weight / Body Weight (LW/BW) | Ratio of the weight of the lungs to the total body weight of the animal. | A direct, quantitative measure of pulmonary edema. A reduction in this ratio by this compound indicates prevention of fluid accumulation in the lungs. sci-hub.se |

| Mean Arterial Pressure (MAP) | The average arterial pressure during a single cardiac cycle. | Used to monitor the hemodynamic effects of TRPV4 activation and its antagonism by this compound. sci-hub.se |

In the context of the preclinical studies conducted, the primary indicators of TRPV4 modulation by this compound were functional, target-engagement biomarkers rather than soluble or circulating biomarkers. The key pharmacodynamic readout was the prevention of pulmonary edema (measured by LW/BW) following a direct challenge with a TRPV4 agonist. sci-hub.se This robust, in vivo functional response serves as a direct biomarker of the compound's ability to antagonize the TRPV4 channel effectively at its site of action in the pulmonary vasculature.

Comparative Preclinical Studies with Other TRPV4 Modulators

This compound is a highly potent antagonist when compared to other experimental TRPV4 modulators. nih.govresearchgate.netresearchgate.net It possesses a picomolar-range inhibitory concentration (IC50) for the human TRPV4 channel, distinguishing it from other compounds in development. nih.govresearchgate.netresearchgate.net Furthermore, it exhibits excellent selectivity, with minimal to no activity against a wide panel of other TRP channels, including TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, and various TRPC channels. sci-hub.sedcchemicals.comnih.govresearchgate.netresearchgate.net This high selectivity is a critical attribute in preclinical assessment. Other TRPV4 antagonists that have been evaluated in preclinical models include GSK2193874 and GSK2798745, which have also shown efficacy in resolving pulmonary edema. nih.govresearchgate.netresearchgate.net

Table 2: Comparative Profile of Selected TRPV4 Antagonists

| Compound | hTRPV4 IC50 | Key Preclinical Findings | Selectivity Profile |

| This compound | 1 nM | Abolition of pulmonary edema associated with heart failure; Orally bioavailable. nih.govresearchgate.netresearchgate.net | IC50 > 10 µM for TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, TRPC6. nih.govresearchgate.netresearchgate.net |

| GSK2798745 | 2 to 16 nM | Resolves pulmonary edema in heart failure models; Attenuates chemically-induced lung damage. nih.govresearchgate.netresearchgate.net | Selective, orally active. nih.govresearchgate.net |

| GSK2193874 | 2 to 50 nM | Abolition of pulmonary edema associated with heart failure; Enhanced arterial oxygenation. nih.govresearchgate.netresearchgate.net | Selective, orally active. nih.govresearchgate.net |

| GSK3527497 | 12 nM | Preclinical candidate for diseases resulting from TRPV4 activation. dcchemicals.com | Suitable for oral and IV administration but with noted poor pharmacokinetics. nih.govresearchgate.netresearchgate.net |

| RN-9893 | 320 to 660 nM | Reduced cardiac fibrosis; Blocked collagen production in human valve interstitial cells. nih.govresearchgate.net | >15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8. nih.govresearchgate.net |

Academic and Translational Research Implications of Gsk3395879

GSK3395879 as a Tool Compound for Basic Science Research

As a research tool, this compound allows for the targeted inhibition of TRPV4, enabling scientists to dissect its contribution to various biological processes. Its development represents a significant step forward from earlier, less selective modulators.

The TRPV4 channel is a non-selective cation channel that is permeable to calcium and is activated by a wide array of physical and chemical stimuli, including mechanical stress, changes in osmolarity, and warm temperatures. mdpi.comnih.gov This positions it as a key sensor in numerous physiological systems. nih.gov Within the cardiovascular system, TRPV4 is expressed in cardiomyocytes, endothelial cells, and smooth muscle cells, where it is implicated in processes ranging from vasodilation to the development of cardiac fibrosis and heart failure. nih.govnih.gov

The use of potent antagonists is essential to confirm the channel's role in these pathophysiological processes. This compound, with its high potency, serves as an ideal pharmacological tool to probe the involvement of TRPV4 in such conditions. nih.gov Research has implicated TRPV4 in a variety of disease states, including pain, respiratory diseases, and cancer, making selective antagonists invaluable for validating the channel as a therapeutic target. tandfonline.com By blocking the channel, researchers can study the downstream consequences and confirm whether TRPV4 activity is a driver of the pathology. For instance, studies in neuropathic pain models have shown that TRPV4 antagonists can produce antinociceptive effects, helping to elucidate the channel's role in pain signaling pathways. mdpi.com

At the cellular level, the activation of TRPV4 leads to an influx of cations, most notably calcium, which triggers a cascade of intracellular signaling events. mdpi.com These events are critical for a wide range of cellular processes, including tissue repair and fibrosis. mdpi.com The application of this compound allows researchers to block this initial calcium entry and observe the impact on downstream pathways. For example, in studies of ocular hypertension, blocking TRPV4 with antagonists mitigates the hypercontractility of trabecular meshwork cells, demonstrating the channel's role in regulating cellular tension. nih.gov

At the organismal level, this compound has been instrumental in demonstrating the physiological consequences of TRPV4 inhibition. A key finding from preclinical studies is the ability of this compound to cause the abolition of pulmonary edema associated with heart failure models. nih.gov This powerful in vivo effect underscores the channel's critical role in maintaining the integrity of the lung's vascular barrier and highlights the therapeutic potential of its inhibition. nih.gov Similarly, research using other TRPV4 antagonists in animal models has shown that blocking the channel can reduce UVB-induced inflammation and hyperalgesia in the skin. mdpi.com

| Property | Value | Source |

| Target | Transient Receptor Potential Vanilloid 4 (TRPV4) | adooq.commedchemexpress.com |

| Activity | Antagonist | adooq.commedchemexpress.com |

| Potency (IC₅₀) | 1 nM (for human TRPV4) | nih.govadooq.commedchemexpress.com |

| Selectivity | IC₅₀ > 10 µM for other TRP channels (TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, TRPC6) | nih.gov |

| Bioavailability | Orally bioavailable | adooq.commedchemexpress.com |

Strategic Approaches for Future TRPV4-Targeted Drug Discovery

The insights gained from studying this compound and other TRPV4 modulators are actively shaping the future of drug discovery programs targeting this ion channel.

Preclinical evidence suggests that the therapeutic utility of TRPV4 antagonists may extend to a wide range of conditions. tandfonline.com The channel's role as a mechanosensor and immune regulator opens up new possibilities for treatment. nih.gov Potential therapeutic areas where TRPV4 modulators are being investigated include:

Cystic Fibrosis: Emerging evidence indicates that TRPV4 activation impacts key pathological processes in cystic fibrosis, suggesting that its modulation could be a novel therapeutic approach to improve airway clearance. nih.gov

Neurological Diseases: Given TRPV4's expression in endothelial and microglial cells, its inhibition is being explored as a strategy to protect the blood-brain barrier and modulate neuroinflammation in conditions like stroke. nih.gov

Neuropathic Pain: TRPV4 is a promising pharmacological target for controlling pain, as its antagonists have been shown to reduce mechanical allodynia and thermal hyperalgesia in preclinical models. mdpi.com

Ocular Diseases: The role of TRPV4 in driving cellular contractility in the eye suggests its antagonists could be beneficial in treating ocular hypertension and glaucoma. nih.gov

The development of compounds like this compound has helped establish key design principles for future antagonists. An ideal candidate should possess several key attributes demonstrated by this compound:

High Potency: Achieving a low nanomolar or even sub-nanomolar IC₅₀ is critical for effective target engagement at therapeutic concentrations. nih.govadooq.com

High Selectivity: To minimize off-target effects, new antagonists must be highly selective for TRPV4 over other TRP channels and other unrelated targets. This compound provides a benchmark with its greater than 10,000-fold selectivity over a panel of other TRP channels. nih.gov

Favorable Pharmacokinetics: Oral bioavailability is a highly desirable property for chronic disease therapies, and this compound has been identified as an orally bioactive compound. adooq.commedchemexpress.com

Furthermore, advances in structural biology are providing new avenues for drug design. For instance, combining in silico drug discovery with molecular dynamics simulations based on TRPV4's structure has been used to identify the binding pocket of inhibitors like HC067047. nih.gov This structure-guided approach can be exploited for the rational design of novel and more refined channel modulators in the future. nih.gov

Unmet Research Questions and Future Directions in Preclinical Research

Despite significant progress, several questions remain. While potent preclinical tool compounds like this compound have demonstrated efficacy in animal models, the translation to clinical success has been challenging. The only TRPV4 antagonist to have entered clinical trials, GSK2798745, has shown limited pharmacodynamic activity in early human studies. tandfonline.com

This highlights key directions for future preclinical research:

Context-Specific Roles: Further investigation is needed to fully understand the specific contexts in which TRPV4 inhibition will be most beneficial. The channel's function can vary significantly between different tissues and disease states.

Biomarker Identification: Identifying biomarkers that can predict which patients are most likely to respond to a TRPV4 antagonist would be a major advance for clinical trial design.

Structural and Mechanistic Insights: A deeper understanding of the structural basis for antagonist binding and the precise mechanisms of channel inhibition will be crucial for designing the next generation of drugs with improved properties and efficacy. nih.gov

Exploring New Chemotypes: Continued interest in the field is high, with numerous organizations filing patents for new chemical entities targeting TRPV4, suggesting that novel chemotypes with different properties are on the horizon. tandfonline.combioworld.com

Exploration of Additional Pathological Roles of TRPV4

The availability of selective pharmacological tools like this compound is crucial for uncovering the nuanced involvement of TRPV4 in various disease states beyond its well-established functions. Recent research has ventured into novel areas, implicating TRPV4 in the pathogenesis of infectious diseases, a previously underexplored domain for this ion channel.

TRPV4 in Viral Infections:

A growing body of evidence suggests that TRPV4 plays a critical role in the life cycle of several viruses. Inhibition of TRPV4 has been shown to reduce the infectivity of a range of viruses, including Dengue, Hepatitis C, and Zika virus. nih.gov The mechanism appears to involve the regulation of the DEAD-box RNA helicase DDX3X, a host factor essential for the replication of many RNA viruses. nih.gov

Studies have demonstrated that TRPV4-mediated calcium (Ca2+) influx is a key step in this process. nih.gov Viral proteins can trigger the activation of TRPV4, leading to an increase in intracellular Ca2+. This, in turn, facilitates the nuclear translocation of DDX3X, where it participates in the export of viral RNA from the nucleus to the cytoplasm for replication and translation. nih.gov Pharmacological blockade of TRPV4 with inhibitors disrupts this cascade, thereby impeding viral propagation. nih.gov

Further research has specifically identified the involvement of the TRPV4 channel in Herpes Simplex Virus 2 (HSV-2) infection in human vaginal epithelial cells. nih.gov Pre-treatment with specific TRPV4 channel inhibitors, such as GSK2193874, a compound structurally related to this compound, was found to suppress HSV-2 infectivity and reduce the associated inflammatory response by blocking Ca2+ influx. nih.gov

These findings highlight a novel and significant pathological role for TRPV4 in viral pathogenesis and suggest that TRPV4 antagonists like this compound could represent a new class of broad-spectrum antiviral agents.

| Virus | Observed Role of TRPV4 | Mechanism | Potential Therapeutic Implication |

|---|---|---|---|

| Dengue Virus | Facilitates viral infectivity nih.gov | Mediates Ca2+ influx, leading to nuclear translocation of DDX3X nih.gov | TRPV4 antagonists as potential antiviral therapy |

| Hepatitis C Virus | Promotes viral infectivity nih.gov | Involves TRPV4-mediated regulation of DDX3X function nih.gov | Targeting TRPV4 to inhibit viral replication |

| Zika Virus | Enhances viral infectivity nih.gov | Viral envelope protein induces TRPV4-mediated Ca2+ influx and DDX3X nuclear accumulation nih.gov | Inhibition of TRPV4 as a strategy to reduce viral load |

| Herpes Simplex Virus 2 (HSV-2) | Facilitates viral infection in vaginal epithelial cells nih.gov | Triggers Ca2+ oscillations necessary for viral entry and replication nih.gov | TRPV4 inhibitors for the treatment of genital herpes |

Development of Advanced Preclinical Models for TRPV4 Research

The development of sophisticated preclinical models that accurately recapitulate human diseases is paramount for translational research. These models are indispensable for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents like this compound.

Genetically Engineered Mouse Models:

A significant advancement in TRPV4 research has been the creation of transgenic mice expressing mutant forms of the TRPV4 gene. nih.gov Activating mutations in TRPV4 are known to cause a spectrum of inherited skeletal disorders in humans, collectively known as TRPV4 channelopathies. nih.gov These conditions range in severity from non-lethal skeletal dysplasias to fatal metatropic dysplasia. nih.gov

To model these human diseases, researchers have developed transgenic mice that overexpress a mutant TRPV4 protein. These mice exhibit many of the hallmark features of the human conditions, including abnormal bone development, dwarfism, and spinal deformities. nih.gov This in vivo model provides an invaluable tool to investigate the molecular and cellular basis of TRPV4 channelopathies and to assess the therapeutic potential of TRPV4 inhibitors.

The use of such genetically engineered models allows for a detailed examination of disease progression and the efficacy of pharmacological interventions in a whole-organism context. While direct studies citing the use of this compound in these specific mouse models are not yet prevalent in the public domain, these models represent the ideal platform for evaluating the in vivo efficacy of such compounds in correcting the underlying pathology driven by overactive TRPV4 channels.

| Model Type | Description | Disease Application | Utility for this compound Research |

|---|---|---|---|

| Transgenic Mice with Mutant TRPV4 | Mice genetically engineered to express an activating mutation in the TRPV4 gene. nih.gov | Skeletal Dysplasias (TRPV4 Channelopathies) nih.govnih.gov | Ideal for in vivo testing of the therapeutic efficacy of this compound in correcting skeletal abnormalities and associated pathologies. |

| TRPV4 Knockout Mice | Mice in which the TRPV4 gene has been genetically deleted. | Used to study the physiological and pathological roles of TRPV4 in various systems, including cardiovascular and respiratory diseases. | Serve as a crucial control to confirm the specificity of this compound's effects and to dissect the on-target versus off-target activities of the compound. |

The continued development and characterization of these and other advanced preclinical models, in conjunction with the use of selective pharmacological probes like this compound, will undoubtedly accelerate our understanding of TRPV4 biology and pave the way for new therapeutic strategies for a range of human diseases.

Q & A

Q. What is the mechanism of action of GSK3395879, and how is its selectivity for TRPV4 validated experimentally?

this compound is a selective, orally bioavailable antagonist of the transient receptor potential vanilloid-4 (TRPV4) channel, with an IC50 of 1 nM for human TRPV4 . To validate selectivity, researchers typically perform counter-screening against related TRP channels (e.g., TRPV1, TRPA1) and use functional assays such as calcium flux measurements or electrophysiology in heterologous expression systems. Cross-reactivity in species like rats should also be confirmed, as TRPV4 inhibition efficacy may vary between human and rodent isoforms .

Q. What experimental models are commonly used to study this compound’s pharmacological effects?

Primary models include in vitro systems (e.g., HEK293 cells overexpressing TRPV4) for potency assays and in vivo rodent models of TRPV4-mediated pathologies, such as pulmonary edema or heart failure. For example, this compound demonstrated efficacy in inhibiting TRPV4-driven pulmonary edema in rats, measured via lung weight and histopathological endpoints . Researchers should ensure species-specific TRPV4 homology and bioavailability when translating results .

Q. How is the IC50 value of this compound determined, and what factors influence its reproducibility?

IC50 values are derived from dose-response curves using calcium imaging or patch-clamp electrophysiology in TRPV4-expressing cells. Reproducibility depends on assay conditions (e.g., agonist concentration, temperature, and buffer composition) and cell passage number. Discrepancies may arise from differences in species (human vs. rat TRPV4) or experimental setups, necessitating cross-validation with multiple assays .

Advanced Research Questions

Q. What structural modifications were critical in optimizing this compound’s potency and pharmacokinetics?

this compound originated from a pyrrolidine sulfonamide scaffold. Key optimizations included introducing a diol core to enhance structural rigidity, reducing entropic penalties during TRPV4 binding. Sulfonamide substituent modifications improved both potency (IC50: 1 nM) and oral bioavailability, critical for in vivo efficacy. Researchers should prioritize balancing steric constraints with metabolic stability during lead optimization .

Q. How can researchers resolve contradictions in TRPV4 inhibition data between in vitro and in vivo studies?

Discrepancies may stem from off-target effects, species-specific TRPV4 activity, or bioavailability limitations. To address this:

Q. What methodological considerations are essential for assessing this compound’s therapeutic potential in heart failure?

Preclinical studies should evaluate:

- Target engagement : Measure TRPV4 activity in cardiac tissues using biomarkers like edema or calcium signaling.

- Dose optimization : Conduct PK studies to determine effective plasma levels while avoiding off-target effects.

- Long-term safety : Monitor renal and cardiovascular parameters, as TRPV4 inhibition may affect systemic homeostasis .

Q. How do researchers ensure statistical rigor when analyzing this compound’s efficacy in complex disease models?

- Use blinded, randomized experimental designs to minimize bias.

- Apply appropriate statistical tests (e.g., ANOVA for multi-group comparisons) and report effect sizes with confidence intervals.

- Include power calculations to justify sample sizes, especially in in vivo studies with high biological variability .

Data and Reproducibility

Q. What steps are recommended for validating this compound’s antagonist specificity in novel TRPV4-associated pathways?

- Use CRISPR/Cas9-mediated TRPV4 knockout cells to confirm on-target effects.

- Combine pharmacological inhibition (this compound) with genetic silencing.

- Employ multi-omics approaches (e.g., transcriptomics/proteomics) to identify TRPV4-dependent pathways .

Q. How should researchers address the limited published data on this compound’s off-target effects?

- Perform broad-panel screening (e.g., Eurofins CEREP panel) to identify interactions with GPCRs, kinases, or ion channels.

- Utilize computational docking studies to predict binding affinities for non-TRPV4 targets.

- Share negative data in supplementary materials to enhance reproducibility .

Experimental Design and Optimization

Q. What strategies improve the translational relevance of this compound studies from rodents to humans?

Q. How can researchers optimize dosing regimens for this compound in chronic disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.